

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde physical properties

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Compound of Interest

Compound Name: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

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Technical Guide: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties, potential synthetic methodologies, and the broader biological context of **1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde**. Also known as 4-azaindole-2-carboxaldehyde, this heterocyclic compound belongs to the pyrrolopyridine class, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this guide consolidates available information, draws comparisons with related isomers, and proposes experimental approaches based on established chemical principles. All quantitative data is presented in structured tables, and a proposed synthetic workflow is visualized.

Core Physical and Chemical Properties

While specific experimental data for **1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde** is scarce in publicly accessible literature, its fundamental properties can be summarized. It is important to note that some of the following data are computationally predicted and await experimental verification.

Table 1: Physical and Chemical Properties of **1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde**

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O	-
Molecular Weight	146.15 g/mol	-
Physical Form	Solid (Predicted)	-
Boiling Point	361.1 ± 22.0 °C at 760 mmHg (Predicted)	[1]
Melting Point	Data not available	-
Solubility	Data not available	-
Purity	Commercially available up to 98%	[1]
Storage Conditions	-20°C, sealed storage, away from moisture	[1]

Proposed Synthetic Methodology: Vilsmeier-Haack Reaction

A definitive, published experimental protocol for the synthesis of **1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde** is not readily available. However, a plausible and widely used method for the formylation of electron-rich heterocyclic systems like pyrroles and azaindoles is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the pyrrole ring. For the 1H-pyrrolo[3,2-b]pyridine core, the C2 position is electronically favored for electrophilic substitution.

General Experimental Protocol (Proposed)

The following protocol is a generalized procedure based on the Vilsmeier-Haack formylation of related heterocyclic compounds. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary.

Materials:

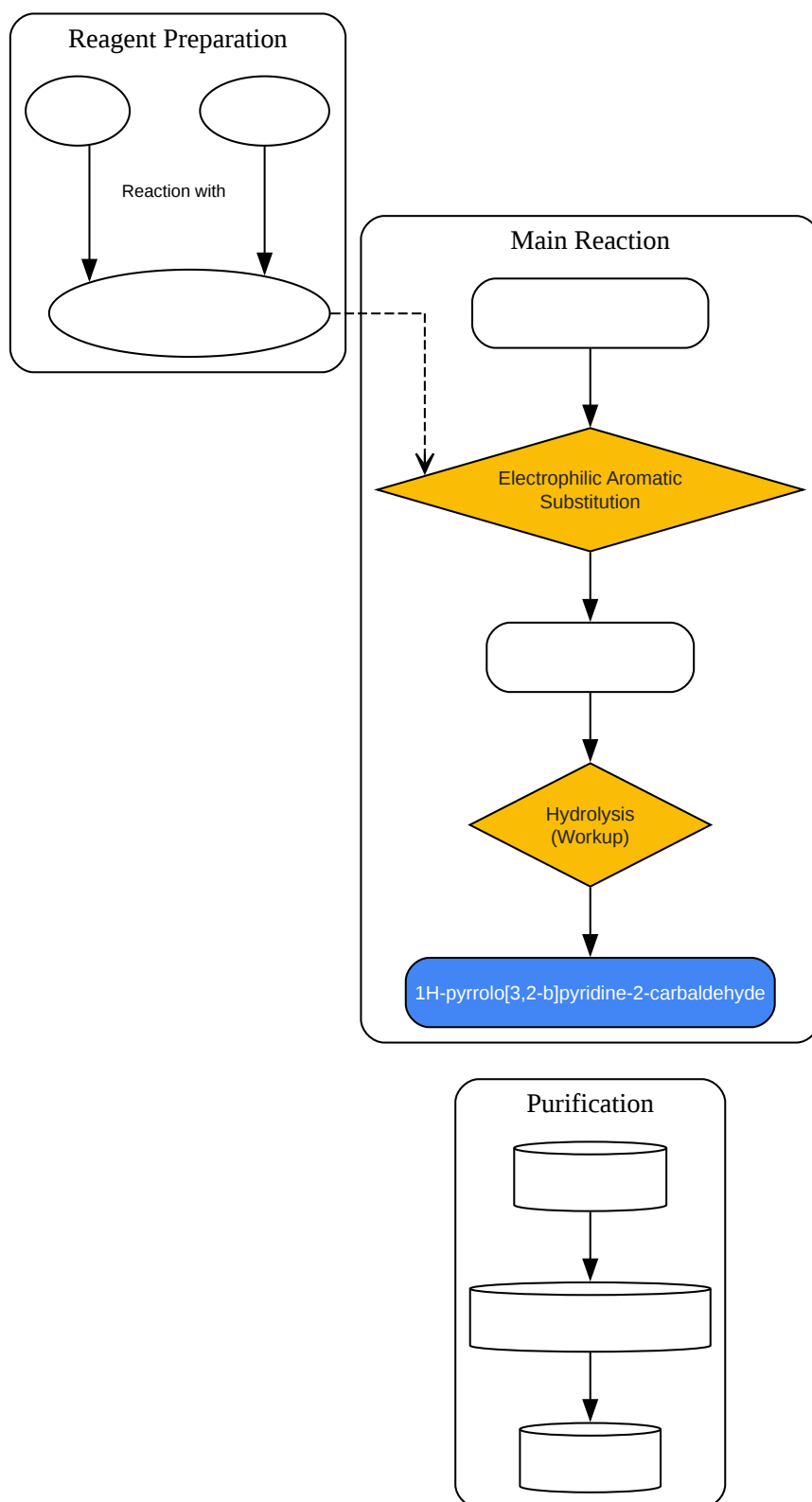
- 1H-pyrrolo[3,2-b]pyridine (4-azaindole)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM) or other suitable anhydrous solvent
- Sodium acetate or other suitable base for workup
- Ice bath
- Standard laboratory glassware for inert atmosphere reactions

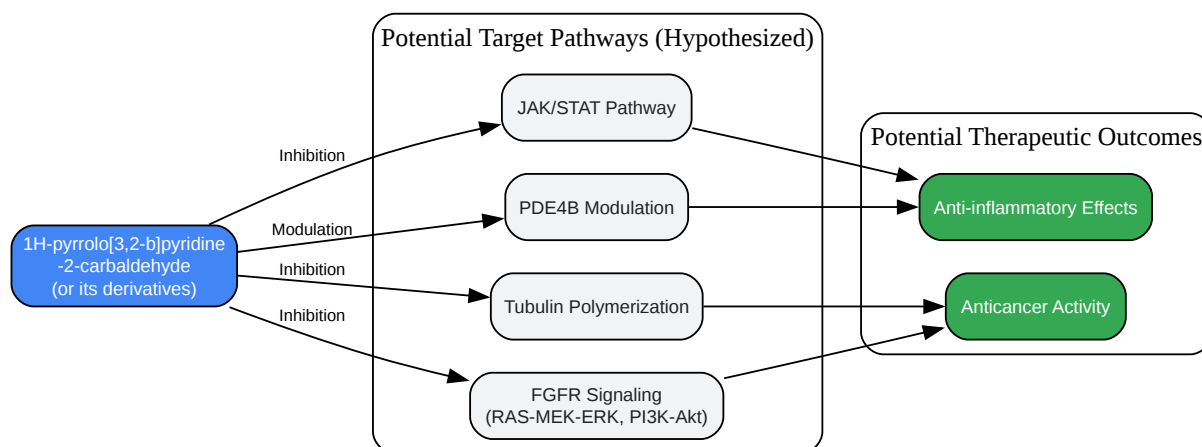
Procedure:

- In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide in anhydrous dichloromethane in an ice bath.
- Slowly add phosphorus oxychloride dropwise to the cooled DMF solution while maintaining the temperature below 5 °C.
- Stir the mixture at this temperature for a predetermined time to allow for the formation of the Vilsmeier reagent.
- Add a solution of 1H-pyrrolo[3,2-b]pyridine in anhydrous dichloromethane dropwise to the reaction mixture, again maintaining a low temperature.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and a solution of sodium acetate.
- Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with dichloromethane or ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde**.

Proposed Synthetic Workflow





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References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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